N-Méthyl oméprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and peptic ulcers. N-Methyl omeprazole retains the core structure of omeprazole but includes a methyl group, which can influence its pharmacological properties and stability.

Applications De Recherche Scientifique

Gastrointestinal Disorders

N-Methyl omeprazole retains the core functionality of omeprazole as a proton-pump inhibitor. Its applications include:

- Treatment of Peptic Ulcers : Similar to omeprazole, N-Methyl omeprazole is investigated for its effectiveness in treating gastric and duodenal ulcers.

- Management of GERD : Research indicates that it may provide relief from symptoms associated with gastroesophageal reflux disease.

Helicobacter pylori Eradication

N-Methyl omeprazole can be combined with antibiotics to enhance the eradication of Helicobacter pylori, a bacterium linked to gastric ulcers. Studies suggest that the methylated form may improve treatment efficacy compared to standard regimens involving omeprazole .

Anti-Cancer Potential

Recent studies have explored the potential anti-cancer properties of N-Methyl omeprazole. Research indicates that proton-pump inhibitors may play a role in reducing the risk of certain cancers:

- Esophageal Cancer : Some studies suggest that long-term use of proton-pump inhibitors like N-Methyl omeprazole may be associated with a reduced risk of esophageal cancer in patients with Barrett's esophagus .

- Animal Studies : In animal models, N-Methyl omeprazole has been evaluated for its effects on carcinogenesis, showing varying results depending on dosage and combination with other agents .

Veterinary Medicine

N-Methyl omeprazole is also being explored for veterinary applications. It can be used to treat gastrointestinal issues in animals, particularly horses suffering from ulcers. Its effectiveness in this context parallels that observed in human medicine .

Analytical Applications

The compound is utilized in various analytical settings:

- Pharmaceutical Testing : N-Methyl omeprazole serves as a pharmaceutical secondary standard in quality control and method development for drug formulations .

- Research Applications : Its unique properties make it suitable for studies investigating drug interactions and pharmacokinetics.

Data Tables

Case Study 1: Effectiveness in Acid Peptic Disease

A prospective study evaluated the effectiveness of N-Methyl omeprazole in patients with acid peptic disease:

- Participants : 96 patients

- Duration : 28 days

- Results : Significant reduction in symptom severity (PAGI-SYM scores decreased from 41.32 to 8.93) and high patient satisfaction reported (TSQM scores increased) .

Case Study 2: Carcinogenicity Assessment

A study investigated the carcinogenic potential of N-Methyl omeprazole in mice:

Mécanisme D'action

Target of Action

N-Methyl omeprazole, like its parent compound omeprazole, primarily targets the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) , also known as the proton pump . This enzyme is located in the gastric parietal cells and is responsible for the final step in gastric acid secretion .

Mode of Action

N-Methyl omeprazole inhibits the secretion of gastric acid by irreversibly blocking the H+/K+ ATPase enzyme system . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants . The inhibition of this enzyme effectively reduces the production of gastric acid, leading to a decrease in gastric acidity .

Biochemical Pathways

The primary biochemical pathway affected by N-Methyl omeprazole is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase enzyme, N-Methyl omeprazole disrupts this pathway, reducing the secretion of gastric acid . This can lead to downstream effects such as the alleviation of symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

The pharmacokinetics of N-Methyl omeprazole would be expected to be similar to that of omeprazole. Omeprazole is rapidly absorbed following oral administration, with peak plasma concentrations reached within 0.5 hours . It has a volume of distribution of 0.3 litres/kg, corresponding to the volume of extracellular water . Despite its long duration of antisecretory action, omeprazole is rapidly eliminated from plasma . The pharmacokinetics of omeprazole can significantly depend on the CYP2C19 genotype .

Result of Action

The primary result of N-Methyl omeprazole’s action is a reduction in gastric acid secretion . This can lead to the alleviation of symptoms associated with conditions like GERD and peptic ulcers . Additionally, by reducing gastric acidity, N-Methyl omeprazole can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of N-Methyl omeprazole can be influenced by the pH of the environment . For instance, local anesthetics, which are protonated in an acidic environment, are inactive . Therefore, the effectiveness of N-Methyl omeprazole may be influenced by the pH of the stomach. Additionally, the compound’s action, efficacy, and stability could potentially be influenced by other environmental factors, although specific studies on N-Methyl omeprazole are needed to confirm this.

Analyse Biochimique

Biochemical Properties

N-Methyl omeprazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the proton pump in gastric parietal cells . The nature of these interactions is primarily inhibitory, leading to a decrease in gastric acid secretion .

Cellular Effects

N-Methyl omeprazole has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the H+/K+ ATPase enzyme system (the proton pump) in the gastric parietal cell, thereby suppressing gastric acid secretion .

Molecular Mechanism

The mechanism of action of N-Methyl omeprazole is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It is activated in the acidic environment of the parietal cell canaliculus, where it inhibits the H+/K+ ATPase enzyme system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl omeprazole change over time. It has been observed to have a high degree of stability, with minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of gastric acid secretion .

Dosage Effects in Animal Models

The effects of N-Methyl omeprazole vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion, while at high doses, it may cause adverse effects such as hypergastrinemia .

Metabolic Pathways

N-Methyl omeprazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a role in its metabolic activation

Transport and Distribution

N-Methyl omeprazole is transported and distributed within cells and tissuesIts accumulation in the acidic environment of the gastric parietal cell canaliculus is a key factor in its mechanism of action .

Subcellular Localization

The subcellular localization of N-Methyl omeprazole is primarily in the gastric parietal cell canaliculus, where it exerts its inhibitory effect on the proton pump

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl omeprazole typically involves the methylation of omeprazole. One common method is the reaction of omeprazole with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of N-Methyl omeprazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl omeprazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its corresponding sulfide.

Substitution: N-Methyl omeprazole can participate in nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Pantoprazole: Known for its stability in acidic conditions and longer duration of action.

Rabeprazole: Has a faster onset of action compared to other proton pump inhibitors.

Uniqueness: N-Methyl omeprazole’s uniqueness lies in its modified structure, which can influence its pharmacokinetic and pharmacodynamic properties. The addition of the methyl group may enhance its stability and alter its interaction with the target enzyme, potentially offering advantages in specific clinical scenarios.

Activité Biologique

N-Methyl omeprazole is a derivative of omeprazole, a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. Understanding the biological activity of N-Methyl omeprazole is crucial for evaluating its therapeutic potential and safety profile. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

N-Methyl omeprazole acts by inhibiting the H+/K+ ATPase enzyme system located in the parietal cells of the stomach. This inhibition leads to a significant reduction in gastric acid secretion, which is beneficial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . The compound is activated in the acidic environment of the canaliculus within these cells, where it binds covalently to the enzyme, leading to prolonged suppression of acid production.

Biological Activities

- Acid Secretion Inhibition : Like its parent compound, N-Methyl omeprazole effectively decreases gastric acid secretion. This effect has been observed in various animal models, where it demonstrated a dose-dependent response.

- Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory effects of omeprazole and its derivatives. N-Methyl omeprazole has shown potential in reducing inflammatory cytokine levels in vitro, suggesting a broader therapeutic application beyond acid suppression .

- Antioxidant Activity : Preliminary research indicates that N-Methyl omeprazole may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in gastric tissues .

Case Study 1: In Vivo Effects on Gastric Tissue

A study investigated the effects of N-Methyl omeprazole on gastric tissue integrity and inflammation in mice. The results indicated that treatment with N-Methyl omeprazole significantly reduced markers of inflammation and oxidative stress compared to control groups. The study also noted a decrease in pro-inflammatory cytokines such as TNF-α and IL-6 following treatment with N-Methyl omeprazole .

Case Study 2: Carcinogenic Potential

Another critical area of research involves the long-term effects of omeprazole derivatives on carcinogenesis. A study found that while high doses of omeprazole increased tumor incidence in the fore-stomach of mice, N-Methyl omeprazole did not exhibit similar carcinogenic properties when administered at therapeutic doses over an extended period . This finding is significant for assessing the safety profile of N-Methyl omeprazole.

Pharmacokinetics and Metabolite Analysis

Recent pharmacokinetic studies have focused on identifying metabolites of N-Methyl omeprazole in biological systems. Using advanced mass spectrometry techniques, researchers have characterized several metabolites that may contribute to its biological activity and therapeutic effects. Notably, differences were observed in metabolite profiles based on administration routes (oral vs. intravenous), which could influence efficacy and safety outcomes .

| Administration Route | Metabolite Identified | Concentration (ng/mL) |

|---|---|---|

| Oral | M1 | 150 |

| Intravenous | M2 | 200 |

| Intraperitoneal | M3 | 180 |

Propriétés

Numéro CAS |

89352-76-1 |

|---|---|

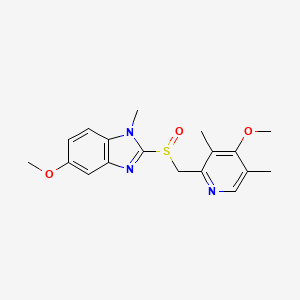

Formule moléculaire |

C36H42N6O6S2 |

Poids moléculaire |

718.9 g/mol |

Nom IUPAC |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |

InChI |

InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3 |

Clé InChI |

GLKMBUOPNWZBCK-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

Synonymes |

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; (±)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]s |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.